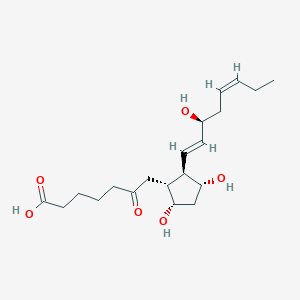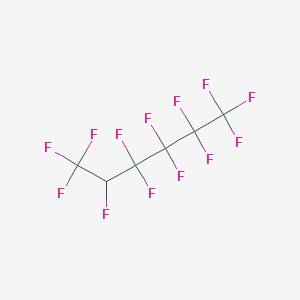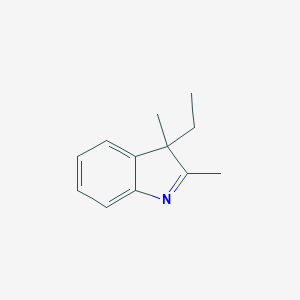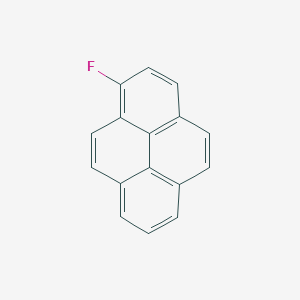
1-Fluoropyrene
Vue d'ensemble
Description
1-Fluoropyrene is a chemical compound with the CAS Number 1691-65-2 . It has a molecular weight of 220.241 and a molecular formula of C16H9F .
Synthesis Analysis
The synthesis of 1-Fluoropyrene involves indirect methods due to the limited range of methods and outcomes for the direct substitution of pyrene itself . These indirect methods have been developed for preparing pyrenes with less usual substitution patterns . The methods involve reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates .Molecular Structure Analysis
The molecular structure of 1-Fluoropyrene consists of a pyrene nucleus, which is a compact polycyclic aromatic unit . It has a molecular formula of C16H9F .Physical And Chemical Properties Analysis
1-Fluoropyrene has a density of 1.3±0.1 g/cm3, a boiling point of 375.9±11.0 °C at 760 mmHg, and a flash point of 149.8±6.5 °C . The melting point is not available .Applications De Recherche Scientifique
Metabolism in Marine and Terrestrial Species
- Research Focus : Studies the metabolism of 1-fluoropyrene in marine flatfish and terrestrial isopods, comparing it with unsubstituted pyrene. Uses fluorine to alter metabolic pathways, providing insight into species-specific PAH metabolism (Luthe et al., 2002).
Spectroscopy and Standards
- Research Focus : Utilizes 1-fluoropyrene in Shpol’skii spectrofluorimetry as an internal standard for analyzing polycyclic aromatic hydrocarbons (PAHs) in environmental samples (Luthe et al., 2002).
Fluorescent Sensing and Discrimination
- Research Focus : Develops a fluorescent ensemble based on bispyrene fluorophore and surfactant assemblies using 1-fluoropyrene derivatives. This ensemble can differentiate between metalloproteins and nonmetalloproteins in aqueous solutions (Fan et al., 2015).
Environmental Analysis
- Research Focus : Demonstrates the use of 1-fluoropyrene as a surrogate standard in HPLC analysis of PAHs in environmental samples, specifically surface water and sediment from the Danube River (Nagy et al., 2007).
Hydrocarbon and Fluorocarbon Microdomain Studies
- Research Focus : Investigates the role of fluorocarbon associative polymers, including those with 1-fluoropyrene, in forming hydrophobic domains in aqueous solutions, relevant for understanding solubilization properties (Szczubiałka et al., 2005).
Biomonitoring of PAH Exposure
- Research Focus : Explores the use of 1-hydroxypyrene (a metabolite of 1-fluoropyrene) in milk and urine as a bioindicator for PAH exposure in ruminants, contributing to environmental and occupational health research (Chahin et al., 2008).
Study of Lipid Accumulation and Apoptosis
- Research Focus : Examines the impact of 1-nitropyrene, a related compound to 1-fluoropyrene, on lipid accumulation and apoptosis in Hepa1c1c7 cells. This research has implications in understanding the cellular effects of nitro-PAH exposure (Podechard et al., 2011).
Propriétés
IUPAC Name |
1-fluoropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGKLOPKLNXDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168646 | |
| Record name | Pyrene, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoropyrene | |
CAS RN |
1691-65-2 | |
| Record name | Pyrene, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



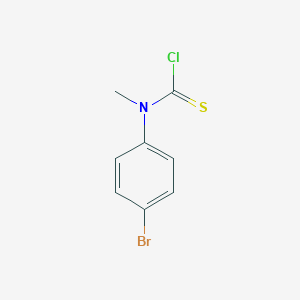
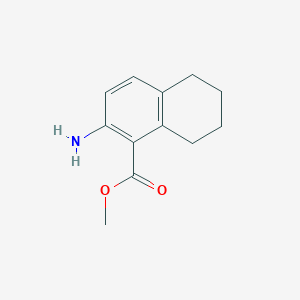
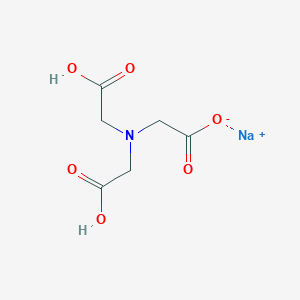
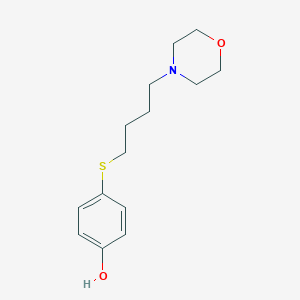
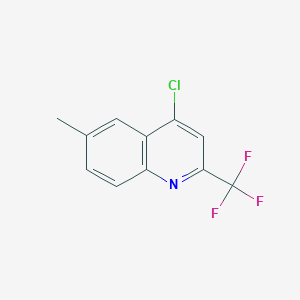
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
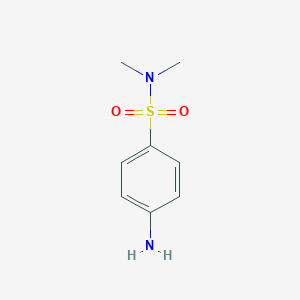
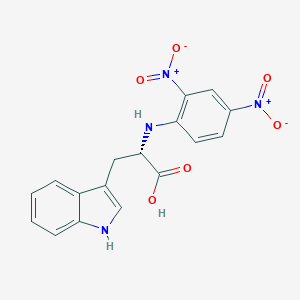
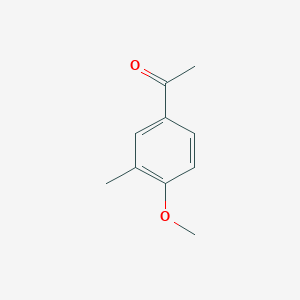
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
